N-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-4-methylbenzenesulfonamide
Overview
Description
N-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-4-methylbenzenesulfonamide, commonly known as QM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. QM belongs to the class of quinazoline derivatives and has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of QM is not fully understood, but several studies have suggested that it may act through multiple pathways. QM has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in pH, which can induce apoptosis in cancer cells. QM has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of QM have been studied extensively. QM has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. QM has been demonstrated to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, QM has been shown to possess antiviral activity by inhibiting viral replication.
Advantages and Limitations for Lab Experiments
The advantages of using QM in lab experiments include its well-established synthesis method, high purity, and wide range of biological activities. However, the limitations of using QM in lab experiments include its potential toxicity and lack of detailed knowledge about its mechanism of action.
Future Directions
There are several future directions for the research on QM. One area of interest is the development of QM derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential synergistic effects of QM with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of QM and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, QM is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of QM has been well-established, and the compound can be obtained in high yields with high purity. QM has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The exact mechanism of action of QM is not fully understood, but several studies have suggested that it may act through multiple pathways. The future directions for the research on QM include the development of QM derivatives with improved biological activity and reduced toxicity, investigation of the potential synergistic effects of QM with other anticancer agents, and further studies to elucidate the exact mechanism of action of QM and its potential therapeutic applications in various diseases.
Scientific Research Applications
QM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. QM has also been shown to possess antiviral activity against influenza A virus and herpes simplex virus. Additionally, QM has been demonstrated to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(3-amino-4-oxoquinazolin-2-yl)methyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-11-6-8-12(9-7-11)24(22,23)18-10-15-19-14-5-3-2-4-13(14)16(21)20(15)17/h2-9,18H,10,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZKSRMSCGCFEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC3=CC=CC=C3C(=O)N2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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